2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a methoxy group at the 6-position, an amino group at the 3-position, and a 4-chlorophenylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Formation of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced through a nucleophilic aromatic substitution reaction involving 4-chlorothiophenol and a suitable halogenated pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromophenyl)thio]-6-methoxypyridin-3-amine: Similar structure with a bromine atom instead of chlorine.
2-[(4-Methylphenyl)thio]-6-methoxypyridin-3-amine: Similar structure with a methyl group instead of chlorine.
2-[(4-Fluorophenyl)thio]-6-methoxypyridin-3-amine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is unique due to the presence of the 4-chlorophenylthio group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCQVBGKTLTFTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384222 |
Source
|
Record name | 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-95-2 |
Source
|
Record name | 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.